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Abstract
VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-

Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the

survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical

studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo

models.[2][3] This technical guide provides a comprehensive overview of the currently available

pharmacokinetic data for VTP50469 and its close structural analog, revumenib (SNDX-5613),

to inform ongoing research and drug development efforts. While specific quantitative

pharmacokinetic parameters for VTP50469 are not extensively published, this guide

synthesizes available preclinical and clinical data from analogous compounds to provide a

representative profile.

Introduction to VTP50469
VTP50469 was developed through a structure-based drug design approach to create a potent

and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the

recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression

of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction,

VTP50469 effectively reverses this oncogenic gene expression program, inducing

differentiation and apoptosis in leukemia cells.[1] VTP50469 is a close analog of revumenib

(SNDX-5613), which is currently in clinical development.[2][3]
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Mechanism of Action
VTP50469 competitively binds to a well-defined pocket on the menin protein, the same site that

MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL

complex, leading to the dissociation of this complex from chromatin. The subsequent

downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker

of VTP50469 activity.[1]

Figure 1: Mechanism of Action of VTP50469.

Pharmacokinetics
Detailed preclinical pharmacokinetic data for VTP50469 are not publicly available. However,

the compound is described as orally bioavailable.[1] To provide a representative profile, this

section includes data from other preclinical menin-MLL inhibitors and clinical data from its close

analog, revumenib.

Preclinical Pharmacokinetics of Menin-MLL Inhibitors in
Mice
The following table summarizes key pharmacokinetic parameters for other orally bioavailable

menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of

VTP50469.

Compo
und

Dose
(mg/kg)

Route
Cmax
(µM)

Tmax
(h)

AUC
(µM*h)

Oral
Bioavail
ability
(F%)

Referen
ce

MI-463 35 p.o. ~1.5 ~2 ~8 ~45% [4]

MI-503 60 p.o. ~4.5 ~2 ~25 ~75% [4]

MI-3454 100 p.o. ~10 ~2 ~60 77% [5]

Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the

cited literature and should be considered approximate.
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Clinical Pharmacokinetics of Revumenib (SNDX-5613)
The clinical pharmacokinetic profile of revumenib, a close analog of VTP50469, provides

valuable insights.

Parameter
Value (without
strong CYP3A4
inhibitor)

Value (with strong
CYP3A4 inhibitor)

Reference

Half-life (t½) ~3.6 hours ~7.5 hours [6]

Apparent Clearance

(CL/F)
27 L/h 7 L/h [6]

Metabolism Primarily by CYP3A4 Primarily by CYP3A4 [6]

Time to Steady State 2-3 days 2-3 days [6]

Experimental Protocols
In Vivo Efficacy Studies in Patient-Derived Xenograft
(PDX) Models
Objective: To evaluate the anti-leukemic activity of VTP50469 in mouse models engrafted with

human leukemia cells.

Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or

NPM1-mutant leukemia cells from patients.

Dosing Regimens:

Oral Gavage: VTP50469 is administered twice daily (BID) at doses ranging from 15 to 120

mg/kg.[1]

Chow Formulation: VTP50469 is mixed into the mouse chow at a concentration of 0.1%,

resulting in a total daily dose of approximately 175 mg/kg/day.

Efficacy Endpoints:
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Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.

Prolongation of survival.

Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).
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Figure 2: In Vivo Efficacy Study Workflow.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To establish the relationship between VTP50469 plasma concentration and its

biological effect.

Model: Nude rats with subcutaneous MV4;11 tumors.

Procedure:

Tumors are grown to approximately 250 mm³.

Rats are treated with VTP50469 at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined

period (e.g., 4 days).[1]

Plasma samples are collected to determine drug concentration.

Tumor tissue is collected to measure the expression of target genes, such as MEIS1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10824408?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824408?utm_src=pdf-body
https://www.benchchem.com/product/b10824408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227117/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The plasma IC50 for target gene suppression is calculated by correlating drug concentration

with the level of gene expression inhibition.[1] For VTP50469, the plasma IC50 for MEIS1

suppression was determined to be 109 ± 15 nM.[1]

In Vivo Experiment

Data Analysis
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Figure 3: PK/PD Experimental Workflow.

Discussion and Future Directions
VTP50469 is a promising, orally active menin-MLL inhibitor with demonstrated preclinical

efficacy. While detailed pharmacokinetic studies for VTP50469 are not yet in the public domain,
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the available data on its in vivo activity and the clinical pharmacokinetic profile of its close

analog, revumenib, provide a strong foundation for its continued development. Future

publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies

for VTP50469 will be crucial for a complete understanding of its pharmacokinetic profile and for

optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of

CYP3A4 metabolism observed with revumenib are likely to be key considerations for the

clinical development of VTP50469. Further research should also focus on elucidating the full

pharmacokinetic profile in various preclinical species to support the design of first-in-human

clinical trials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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